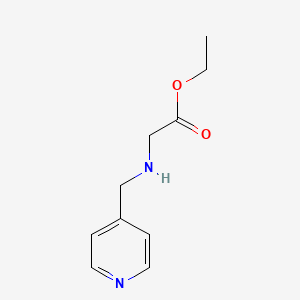
N-(4-Pyridinylmethyl)-glycine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Pyridinylmethyl)-glycine ethyl ester is a chemical compound with the molecular formula C10H14N2O2 It is an ester derivative of glycine, where the glycine molecule is modified with a pyridinylmethyl group at the nitrogen atom and an ethyl ester group at the carboxyl end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Pyridinylmethyl)-glycine ethyl ester typically involves the reaction of glycine with 4-pyridinylmethyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Aqueous or organic solvents like dichloromethane
Temperature: Room temperature to moderate heating
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for higher yields and purity. Techniques such as phase-transfer catalysis and ion-pair extraction can be employed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Pyridinylmethyl)-glycine ethyl ester can undergo various chemical reactions, including:
Oxidation: The pyridinylmethyl group can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the ester group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: this compound N-oxide
Reduction: N-(4-pyridinylmethyl)glycine alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-(4-Pyridinylmethyl)-glycine ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-Pyridinylmethyl)-glycine ethyl ester involves its interaction with specific molecular targets and pathways. The pyridinylmethyl group can interact with various enzymes and receptors, potentially modulating their activity. The ester group allows for hydrolysis, releasing the active glycine derivative, which can then participate in various biochemical processes .
Comparaison Avec Des Composés Similaires
- N-(4-pyridinylmethyl)glycine
- N-(4-pyridinylmethyl)alanine ethyl ester
- N-(4-pyridinylmethyl)valine ethyl ester
Comparison: N-(4-Pyridinylmethyl)-glycine ethyl ester is unique due to its specific ester and pyridinylmethyl modifications, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research applications .
Propriétés
Numéro CAS |
88720-63-2 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
ethyl 2-(pyridin-4-ylmethylamino)acetate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)8-12-7-9-3-5-11-6-4-9/h3-6,12H,2,7-8H2,1H3 |
Clé InChI |
PXTPPHVRRFSIRE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNCC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2S)-2-aminopropyl]diethylamine](/img/structure/B8271355.png)

![1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B8271374.png)








